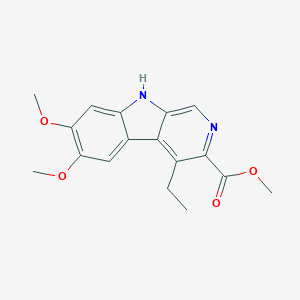

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate

Vue d'ensemble

Description

Le 6,7-diméthoxy-4-éthyl-β-carboline-3-carboxylate de méthyle, communément appelé DMCM, est un composé de la famille des β-carbolines. Il est connu pour sa capacité à induire l'anxiété et les convulsions en agissant comme un modulateur allostérique négatif des récepteurs GABA A. Cette propriété le rend fonctionnellement opposé aux benzodiazépines et aux médicaments apparentés, qui sont des modulateurs allostériques positifs. Le DMCM est principalement utilisé dans la recherche scientifique pour tester de nouveaux médicaments anxiolytiques et anticonvulsifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du DMCM implique plusieurs étapes, à partir du précurseur β-carboline approprié. Les étapes clés comprennent :

Formation du noyau β-carboline : Ceci est généralement obtenu par la réaction de Pictet-Spengler, où un dérivé de la tryptamine réagit avec un aldéhyde ou une cétone.

Introduction des groupes méthoxy : La méthoxylation est réalisée en utilisant du méthanol en présence d'un catalyseur acide fort.

Estérification : Le groupe acide carboxylique est estérifié en utilisant du méthanol et un catalyseur acide pour former l'ester méthylique.

Méthodes de production industrielle : La production industrielle de DMCM suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .

Types de réactions :

Oxydation : Le DMCM peut subir des réactions d'oxydation, en particulier au niveau de la chaîne latérale éthylique, conduisant à la formation d'aldéhydes ou d'acides carboxyliques.

Réduction : La réduction du DMCM peut se produire au niveau du noyau β-carboline, conduisant potentiellement à la formation de dihydro-β-carbolines.

Substitution : Les groupes méthoxy du DMCM peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour des réactions de substitution en conditions basiques.

Principaux produits :

Oxydation : Aldéhydes et acides carboxyliques.

Réduction : Dihydro-β-carbolines.

Substitution : Divers dérivés β-carboline substitués.

4. Applications de la recherche scientifique

Le DMCM est largement utilisé dans la recherche scientifique en raison de ses propriétés pharmacologiques uniques :

Chimie : Il sert de composé modèle pour l'étude de la chimie des β-carbolines et de leurs dérivés.

Biologie : Le DMCM est utilisé pour étudier le rôle des récepteurs GABA A dans les mécanismes de l'anxiété et des convulsions.

Médecine : Il est utilisé dans le développement et les tests de nouveaux médicaments anxiolytiques et anticonvulsifs.

5. Mécanisme d'action

Le DMCM exerce ses effets en agissant comme un modulateur allostérique négatif des récepteurs GABA A. Il se lie à un site spécifique sur le récepteur, distinct du site de liaison du GABA, et induit un changement conformationnel qui réduit l'affinité du récepteur pour le GABA. Cela entraîne une diminution de la neurotransmission inhibitrice, conduisant à une augmentation de l'excitabilité neuronale et à l'induction de l'anxiété et des convulsions .

Applications De Recherche Scientifique

Pharmacological Research

DMCM is extensively utilized in pharmacological research to investigate its effects on GABA receptors. Its role as a negative allosteric modulator allows researchers to study anxiety and convulsion mechanisms, providing insights into potential therapeutic targets for anxiolytic and anticonvulsant drug development.

Case Studies:

- Anxiety and Convulsions : DMCM has been employed in studies examining its ability to induce anxiety-like behaviors and convulsions in animal models, thus serving as a benchmark for testing new anxiolytic medications .

- GABA Receptor Interaction : Research has demonstrated that DMCM can modulate the activity of GABA receptors, providing a contrasting effect to benzodiazepines which enhance receptor activity .

Chemical Research

In chemistry, DMCM serves as a model compound for studying the synthesis and reactivity of beta-carbolines and their derivatives. Its unique chemical structure allows for various chemical transformations, including oxidation and substitution reactions.

Chemical Properties:

- Molecular Formula : CHNO

- Molecular Weight : 314.34 g/mol

Toxicology Studies

DMCM has been investigated for its role in understanding the mechanisms behind drug-induced toxicity. Its ability to precipitate withdrawal symptoms in opioid-dependent models highlights its relevance in toxicological research.

Case Studies:

- Opioid Withdrawal : Studies have shown that DMCM can induce withdrawal symptoms in animal models previously exposed to opioids, allowing researchers to explore the underlying biochemical pathways involved .

Table 1: Summary of Applications of DMCM

| Application Area | Description | Key Findings/Use Cases |

|---|---|---|

| Pharmacological Research | Investigates GABA receptor modulation | Induces anxiety and convulsions; used in drug testing |

| Chemical Research | Model compound for beta-carboline chemistry | Facilitates synthesis and study of derivatives |

| Toxicology Studies | Examines drug-induced toxicity mechanisms | Induces withdrawal symptoms in opioid models |

Mécanisme D'action

DMCM exerts its effects by acting as a negative allosteric modulator of GABA A receptors. It binds to a specific site on the receptor, distinct from the GABA binding site, and induces a conformational change that reduces the receptor’s affinity for GABA. This results in decreased inhibitory neurotransmission, leading to increased neuronal excitability and the induction of anxiety and convulsions .

Comparaison Avec Des Composés Similaires

Le DMCM est unique parmi les β-carbolines en raison de son action spécifique sur les récepteurs GABA A. Des composés similaires comprennent :

6,7-diméthoxy-4-éthyl-β-carboline-3-carboxylate de méthyle : Structure similaire, mais peut avoir des propriétés pharmacologiques différentes.

Dérivés β-carboline-3-carboxylate : Ces composés partagent le noyau β-carboline mais diffèrent dans leurs substituants, conduisant à des variations dans leurs activités biologiques.

Benzodiazépines : Bien que fonctionnellement opposées, les benzodiazépines modulent également les récepteurs GABA A, mais en tant que modulateurs allostériques positifs.

La capacité du DMCM à agir comme un modulateur allostérique négatif en fait un outil précieux dans la recherche, en particulier pour comprendre les mécanismes de l'anxiété et des convulsions et pour le développement de nouveaux agents thérapeutiques.

Activité Biologique

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate, commonly referred to as DMCM, is a compound belonging to the beta-carboline family. This compound has garnered significant attention due to its unique pharmacological properties, particularly its role as a negative allosteric modulator of GABA receptors. This article explores the biological activity of DMCM, focusing on its anxiogenic effects, convulsant activity, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 314.34 g/mol

- CAS Number : 82499-00-1

- Boiling Point : Approximately 454.02°C

- Density : 1.1489 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.34 g/mol |

| Boiling Point | ~454.02°C |

| Density | 1.1489 g/cm³ |

DMCM acts primarily as a negative allosteric modulator of GABA receptors, which are critical in mediating inhibitory neurotransmission in the brain. Unlike benzodiazepines that enhance GABAergic activity, DMCM reduces the efficacy of GABA at these receptors, leading to increased neuronal excitability and anxiety-like behaviors .

Anxiogenic Activity

DMCM has been shown to induce anxiety-related behaviors in various animal models. Studies indicate that administration of DMCM leads to increased anxiety levels as measured by elevated plus maze and open field tests . The anxiogenic properties are attributed to its action on GABA receptors, which are integral to the modulation of anxiety and fear responses.

Convulsant Activity

DMCM is recognized for its potent convulsant effects. It has been utilized in research to model seizure activity due to its ability to lower seizure thresholds in experimental settings . The compound's proconvulsive properties have been linked to its antagonistic effects on GABAergic transmission, which normally serves to inhibit excessive neuronal firing.

Research Findings

- Behavioral Studies : In behavioral assays, DMCM was found to significantly increase anxiety-like responses in rodents when compared to control groups. These findings suggest that DMCM can serve as a useful tool for studying anxiety disorders and testing potential anxiolytic treatments .

- Seizure Models : In various seizure models, including those induced by pentylenetetrazole (PTZ), DMCM consistently demonstrated proconvulsant effects, highlighting its utility in understanding the mechanisms underlying seizure disorders .

- Neuropharmacological Insights : Research has shown that DMCM interacts with multiple neurotransmitter systems beyond GABA, including serotonergic and dopaminergic pathways, which may contribute to its complex behavioral effects .

Case Studies

Several studies have explored the implications of DMCM in both preclinical and clinical settings:

- Study on Anxiety Modulation : A study published in Neuropharmacology examined the role of DMCM in modulating anxiety-related behaviors through its action on GABA receptors. Results indicated that DMCM administration led to significant increases in anxiety-like behavior compared to vehicle-treated controls .

- Convulsant Effects Evaluation : Another investigation assessed the convulsant effects of DMCM using an acute chemoconvulsant seizure model. The study found that DMCM reliably induced seizures at doses that were not proconvulsive for other tested compounds .

Propriétés

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4/h6-8,19H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIKQPUNWAMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896999 | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 | |

| Record name | Methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6,7-DIMETHOXY-4-ETHYL-.BETA.-CARBOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1309288N1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.